3-Bromo-2-(tert-butyl)-5-methylthiophene
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Overview
Description
3-Bromo-2-(tert-butyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the third position, a tert-butyl group at the second position, and a methyl group at the fifth position of the thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(tert-butyl)-5-methylthiophene typically involves the bromination of 2-(tert-butyl)-5-methylthiophene. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and minimizing waste, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(tert-butyl)-5-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of 3-substituted-2-(tert-butyl)-5-methylthiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or modified thiophene rings.
Scientific Research Applications
3-Bromo-2-(tert-butyl)-5-methylthiophene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(tert-butyl)-5-methylthiophene depends on the specific chemical reaction or biological activity being studied. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the thiophene ring undergoes oxidation to form sulfoxides or sulfones, altering the electronic properties of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: An organic compound with a similar bromine and tert-butyl group but lacks the thiophene ring.
5-Bromo-2-methylthiophene: A thiophene derivative with a bromine atom at the fifth position and a methyl group at the second position.
2-(tert-Butyl)-5-methylthiophene: A thiophene derivative with a tert-butyl group at the second position and a methyl group at the fifth position, but without the bromine atom.
Uniqueness
3-Bromo-2-(tert-butyl)-5-methylthiophene is unique due to the combination of the bromine atom, tert-butyl group, and methyl group on the thiophene ring. This specific substitution pattern imparts distinct electronic and steric properties to the compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
3-bromo-2-tert-butyl-5-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrS/c1-6-5-7(10)8(11-6)9(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJFMNZDKARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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